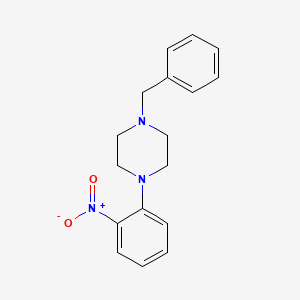

1-Benzyl-4-(2-nitrophenyl)piperazine

Descripción

1-Benzyl-4-(2-nitrophenyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 2-nitrophenyl group at the 4-position of the piperazine ring. This compound has been synthesized for pharmacological studies, particularly in the context of receptor binding and enzyme inhibition . Its hydrochloride salt form is noted in spectroscopic analyses, confirming its structural integrity .

Propiedades

Número CAS |

199105-16-3 |

|---|---|

Fórmula molecular |

C17H19N3O2 |

Peso molecular |

297.35 g/mol |

Nombre IUPAC |

1-benzyl-4-(2-nitrophenyl)piperazine |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |

Clave InChI |

DMENHEVTWVZMAR-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Piperazine derivatives are structurally diverse, with modifications often dictating their pharmacological and physicochemical profiles. Below is a detailed comparison of 1-Benzyl-4-(2-nitrophenyl)piperazine with analogous compounds:

Structural Analogues

Key Observations :

- Aromatic Systems : Pyridine-containing analogues (e.g., ) may exhibit distinct binding due to nitrogen's lone pair availability, unlike benzene-based derivatives.

Key Observations :

- Enzyme Inhibition: Piperazine-linked indole derivatives (e.g., ) show nanomolar-range BACE1 inhibition, suggesting that the nitro group in the target compound may similarly enhance enzyme interaction if positioned optimally.

- Receptor Binding: Benzylpiperazines with fluorinated or nitrated substituents (e.g., ) often exhibit improved CNS penetration and receptor affinity compared to non-halogenated analogues.

Physicochemical Properties

Key Observations :

- Solubility: The nitro group in the target compound may reduce aqueous solubility compared to quinolone derivatives with ethylene spacers .

- pKa Trends : Direct attachment of electron-withdrawing groups (e.g., nitro) to piperazine lowers pKa, affecting ionization and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.